(Z)-ethyl 3,4-dimethyl-2-((3-methylbenzoyl)imino)-2,3-dihydrothiazole-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 3,4-dimethyl-2-(3-methylbenzoyl)imino-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-5-21-15(20)13-11(3)18(4)16(22-13)17-14(19)12-8-6-7-10(2)9-12/h6-9H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTJQEIRBAFDDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC(=O)C2=CC=CC(=C2)C)S1)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24781708 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
(Z)-ethyl 3,4-dimethyl-2-((3-methylbenzoyl)imino)-2,3-dihydrothiazole-5-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interactions with various biological systems. This article delves into the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and therapeutic potentials.
Chemical Structure
The molecular structure of (Z)-ethyl 3,4-dimethyl-2-((3-methylbenzoyl)imino)-2,3-dihydrothiazole-5-carboxylate can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing significant antimicrobial and cytotoxic properties. The following sections summarize key findings related to its biological effects.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit notable antimicrobial properties. Specifically, (Z)-ethyl 3,4-dimethyl-2-((3-methylbenzoyl)imino)-2,3-dihydrothiazole-5-carboxylate has been tested against a range of bacterial strains. The mechanism of action is primarily attributed to the inhibition of cell wall synthesis through targeting specific enzymes involved in peptidoglycan biosynthesis.
Table 1: Antimicrobial Activity Against Various Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Cytotoxic Effects
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The cytotoxicity is measured using IC50 values, indicating the concentration required to inhibit cell growth by 50%.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) |
|---|---|
| K562 (Leukemia) | 0.09 |
| HeLa (Cervical Cancer) | 0.45 |
| MCF-7 (Breast Cancer) | 0.30 |
These results suggest that the compound may be a promising candidate for further development as an anticancer agent.
The molecular mechanism underlying the biological activity of (Z)-ethyl 3,4-dimethyl-2-((3-methylbenzoyl)imino)-2,3-dihydrothiazole-5-carboxylate involves several biochemical interactions:
- Enzyme Inhibition : The compound inhibits UDP-N-acetylmuramate/L-alanine ligase, disrupting bacterial cell wall synthesis.
- Cell Signaling Modulation : It influences cellular signaling pathways that regulate apoptosis and proliferation in cancer cells.
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in target cells, leading to apoptosis.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical settings:
- Study on K562 Cells : A study evaluated the cytotoxic effects of the compound on K562 leukemia cells, showing significant apoptosis induction at concentrations as low as 0.09 µM.
- Antibacterial Efficacy : In a comparative study against standard antibiotics, this compound demonstrated superior activity against resistant strains of Staphylococcus aureus, suggesting its potential as a novel antimicrobial agent.
Q & A
Q. What are the standard synthetic routes for (Z)-ethyl 3,4-dimethyl-2-((3-methylbenzoyl)imino)-2,3-dihydrothiazole-5-carboxylate?
The compound is typically synthesized via a multi-step condensation reaction. A common method involves refluxing a thiazolidinone precursor (e.g., 3,4-dimethyl-2-thioxo-2,3-dihydrothiazole-5-carboxylate) with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. Solvents like ethanol or acetic acid are used, with glacial acetic acid often added as a catalyst. The reaction is monitored via TLC, and the product is purified by recrystallization from a DMF/acetic acid mixture .
Q. What analytical techniques are used to confirm the structure and purity of this compound?
Key characterization methods include:
- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and stereochemistry.
- IR spectroscopy to verify functional groups (e.g., C=O, C=N stretches).
- Elemental analysis (CHNS) to validate empirical formula.
- Mass spectrometry (ESI-MS) for molecular weight confirmation.
- X-ray crystallography (if single crystals are obtained) to resolve Z/E configuration .
Q. What preliminary biological activities have been reported for structurally related compounds?
Analogous thiazole derivatives exhibit anti-inflammatory, anticancer, and kinase-inhibitory properties. For example, ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate shows activity against protein kinases involved in inflammatory pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across structural analogs?
Contradictions often arise from subtle structural variations (e.g., electron-donating vs. withdrawing groups). For example:
- 3-Methylbenzoyl substituents may enhance lipophilicity and target binding compared to 4-chlorophenyl analogs.
- Z-configuration in the imino group is critical for kinase inhibition, as shown in docking studies .
Methodological resolution involves comparative SAR studies using isosteric replacements and molecular dynamics simulations to assess binding affinity differences .
Q. What experimental strategies are recommended for elucidating the mechanism of action?
- Kinase inhibition assays : Screen against a panel of kinases (e.g., EGFR, VEGFR) using fluorescence polarization.
- Cellular pathway analysis : Western blotting to detect phosphorylation changes in signaling proteins (e.g., MAPK, PI3K).
- Molecular docking : Compare binding poses with co-crystallized kinase inhibitors (e.g., imatinib) to identify critical interactions .
Q. How do solvent and reaction conditions impact the yield of this compound?
Optimization studies show:
- Acetic acid as a solvent improves cyclization efficiency due to its polarity and proton-donating ability.
- Reflux duration : Extended reflux (>5 hours) increases yield but risks decomposition.
- Catalysts : Sodium acetate accelerates imine formation, while triethylamine minimizes side reactions .
Q. What are the key considerations for designing stability studies?
- pH-dependent degradation : Assess hydrolysis in buffers (pH 1–13) via HPLC.
- Thermal stability : Use TGA/DSC to determine decomposition temperatures.
- Light sensitivity : Conduct accelerated photodegradation studies under UV/Vis light.
Electron-withdrawing substituents (e.g., 3-methylbenzoyl) generally enhance stability compared to unsubstituted analogs .
Methodological Comparisons
Q. How does this compound compare to structurally similar thiazolo[3,2-a]pyrimidine derivatives?
| Compound | Key Structural Features | Biological Activity |
|---|---|---|
| Target compound | 3-Methylbenzoyl imino, ethyl ester | Kinase inhibition, anticancer |
| Ethyl 2-(2-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl analog | Fluorine substitution | Enhanced metabolic stability |
| Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene] analog | Chlorophenyl group | Antioxidant activity |
| Substituents at the 2- and 5-positions significantly modulate bioactivity and pharmacokinetics . |
Q. What are the best practices for handling and storing this compound?
- Storage : Under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation.
- Solubility : DMSO or DMF for biological assays; avoid aqueous buffers unless stabilized with cyclodextrins.
- Handling : Use gloveboxes for air-sensitive reactions (e.g., imine formation) .
Data-Driven Analysis
Q. How can researchers address low reproducibility in synthesis?
- Critical variables : Control water content (<0.1% in solvents), stoichiometry (1:1.1 molar ratio of thiazolidinone to acyl chloride), and reflux temperature (±2°C).
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) for intermediates to remove unreacted starting materials .
Q. What computational tools are suitable for SAR studies?
- Docking software : AutoDock Vina or Schrödinger Suite for binding mode prediction.
- QSAR models : Utilize CODESSA or MOE to correlate substituent descriptors (e.g., Hammett σ) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
